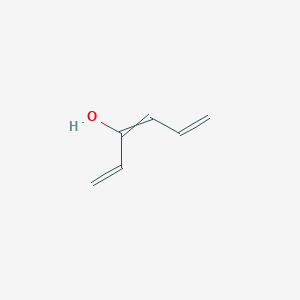
Hexa-1,3,5-trien-3-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Hexa-1,3,5-trien-3-ol is an organic compound with the molecular formula C6H8O. It is a derivative of 1,3,5-hexatriene, where a hydroxyl group is attached to the third carbon atom. This compound is of interest due to its unique structure, which includes alternating double bonds and a hydroxyl group, making it a conjugated alcohol.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Hexa-1,3,5-trien-3-ol typically involves the following steps:
Starting Material: The synthesis often begins with 1,3,5-hexatriene.
Hydroxylation: The introduction of the hydroxyl group can be achieved through various hydroxylation reactions. One common method is the hydroboration-oxidation reaction, where 1,3,5-hexatriene is treated with borane (BH3) followed by oxidation with hydrogen peroxide (H2O2) in the presence of a base like sodium hydroxide (NaOH).
Industrial Production Methods
Industrial production of this compound may involve large-scale hydroxylation processes using catalysts to improve yield and efficiency. The specific methods can vary depending on the desired purity and application of the compound.
Analyse Chemischer Reaktionen
Types of Reactions
Hexa-1,3,5-trien-3-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group, resulting in the formation of aldehydes or ketones.
Reduction: The compound can be reduced to form saturated alcohols.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.
Major Products Formed
Oxidation: Aldehydes or ketones.
Reduction: Saturated alcohols.
Substitution: Various substituted derivatives depending on the reagent used.
Wissenschaftliche Forschungsanwendungen
Hexa-1,3,5-trien-3-ol has several applications in scientific research:
Chemistry: It is used as a model compound to study conjugated systems and their reactivity.
Biology: The compound can be used in studies involving enzyme-catalyzed reactions and metabolic pathways.
Medicine: Research into its potential therapeutic properties, such as anti-inflammatory or antioxidant effects, is ongoing.
Industry: It can be used as an intermediate in the synthesis of more complex organic molecules and materials.
Wirkmechanismus
The mechanism of action of Hexa-1,3,5-trien-3-ol involves its interaction with various molecular targets and pathways:
Molecular Targets: The hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function.
Pathways: The compound can participate in redox reactions, affecting cellular oxidative stress and signaling pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,3,5-Hexatriene: The parent compound without the hydroxyl group.
Hexa-1,3,5-triene: Another isomer with a different arrangement of double bonds.
Cyclohexadiene: A cyclic compound with similar conjugation.
Uniqueness
Hexa-1,3,5-trien-3-ol is unique due to the presence of both conjugated double bonds and a hydroxyl group, which imparts distinct chemical and physical properties compared to its analogs. This combination allows for a wide range of reactivity and applications in various fields.
Eigenschaften
CAS-Nummer |
691401-67-9 |
|---|---|
Molekularformel |
C6H8O |
Molekulargewicht |
96.13 g/mol |
IUPAC-Name |
hexa-1,3,5-trien-3-ol |
InChI |
InChI=1S/C6H8O/c1-3-5-6(7)4-2/h3-5,7H,1-2H2 |
InChI-Schlüssel |
ZOTWXDHBOOGPTD-UHFFFAOYSA-N |
Kanonische SMILES |
C=CC=C(C=C)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



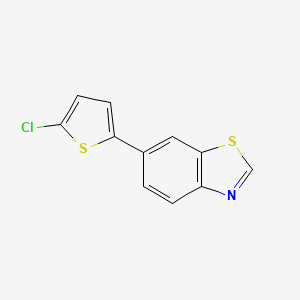
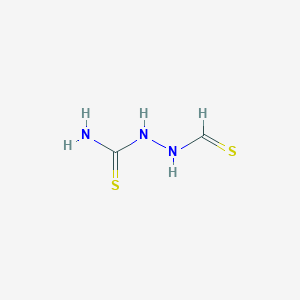
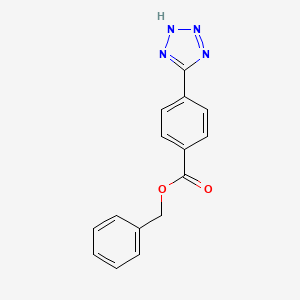

![3,3'-[(1-Phenyl-1H-pyrazole-3,5-diyl)di(ethene-2,1-diyl)]diphenol](/img/structure/B12522402.png)
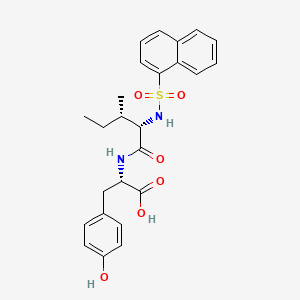

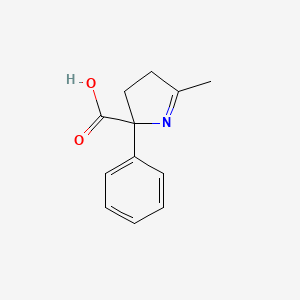
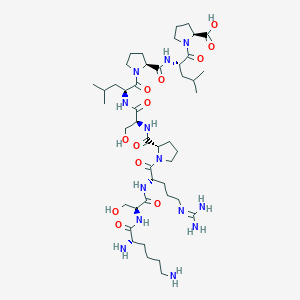
![1H-Imidazole, 4,5-dihydro-2-[4-[(4-methoxyphenyl)thio]phenyl]-](/img/structure/B12522449.png)
![2-Methyl-2-{[3,4,5-trihydroxy-6-({[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy}methyl)oxan-2-yl]oxy}propanenitrile](/img/structure/B12522452.png)
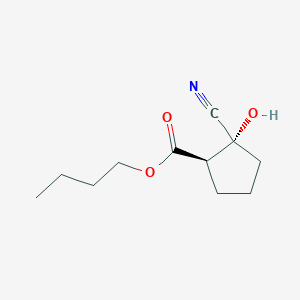
![[(1,2-Diiodocyclopropyl)methyl]benzene](/img/structure/B12522463.png)
